molecular formula C9H14O4 B1206033 7,8-Dioxononanoic acid

7,8-Dioxononanoic acid

Cat. No.: B1206033
M. Wt: 186.2 g/mol
InChI Key: LUCODFUPVSYZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dioxononanoic acid is an oxo carboxylic acid.

Scientific Research Applications

1. X-Ray Crystal Structure Analysis

The structure of compounds related to 7,8-dioxononanoic acid, such as 4,7-dioxononanoic acid, has been studied using X-ray crystallography. This analysis helps in understanding the molecular arrangements and interactions within these compounds. Notably, the X-ray crystallography of 4,7-dioxononanoic acid revealed insights into crystal packing and dipole-dipole interactions, which are critical for understanding the properties and behaviors of these acids at the molecular level (Abeysekera, Padumadasa, & Mala, 2013).

2. Biological Implications and Enzyme Inhibition

Research has been conducted on the inhibition of enzymes by analogs of this compound. For instance, studies on Mycobacterium tuberculosis identified that analogs like 7,8-diaminopelargonic acid aminotransferase could be potential targets for drug development. Understanding the interaction of these analogs with enzymes provides valuable insights for therapeutic applications (Mann, Colliandre, Labesse, & Ploux, 2009).

3. Simulation of Oxidative Stress

The compound 8-oxo-7,8-dihydroguanosine, closely related to this compound, has been studied in the context of oxidative stress simulation. This research is crucial in understanding how oxidative stress affects DNA and RNA in biological cells, leading to mutations and diseases like cancer. Techniques like electrochemically assisted injection coupled with capillary electrophoresis and mass spectrometry have been utilized in these studies (Scholz, Palatzky, & Matysik, 2013).

4. Synthesis for Lipophilic Oligonucleotides

The synthesis of novel phosphoramidite building blocks for the preparation of lipophilic oligonucleotides is another application area. This research is significant in the field of biochemistry, particularly in the synthesis and study of nucleotides and their analogs (Köstler & Rosemeyer, 2009).

5. Role in DNA Repair and Glycosylase Activity

Investigations into the role of compounds like 7,8-dihydro-8-oxoguanine, a derivative of this compound, have been conducted in relation to DNA repair. Understanding how these compounds interact with DNA glycosylases, which are crucial in DNA repair mechanisms, provides insights into cellular responses to DNA damage (Dalhus et al., 2011).

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

IUPAC Name

7,8-dioxononanoic acid

InChI

InChI=1S/C9H14O4/c1-7(10)8(11)5-3-2-4-6-9(12)13/h2-6H2,1H3,(H,12,13)

InChI Key

LUCODFUPVSYZRC-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)CCCCCC(=O)O

Canonical SMILES

CC(=O)C(=O)CCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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